molecular formula C21H21N5O2 B2846506 N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359319-67-7

N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No. B2846506
CAS RN: 1359319-67-7
M. Wt: 375.432
InChI Key: NQLAPNSBOBRBPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.432. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in diversified synthesis processes, such as the Ugi four-component reaction, which assembles N-(2-haloaryl)propynamide intermediates, followed by copper-catalyzed tandem reactions. This approach allows for the rapid creation of structurally varied and complex fused tricyclic scaffolds using readily available materials (Y. An et al., 2017).
  • The chemical synthesis of related structures involves pyrolysis of corresponding hydrazones in an inert solvent like ethylene glycol, leading to satisfactory yields of triazoloquinoxalin-4-ones. This method underscores the compound's role in facilitating the creation of structurally complex molecules (N. Rashed et al., 1990).

Biological Applications and Potential

  • Compounds with a similar structure have been evaluated for their positive inotropic activity, indicating potential use in cardiovascular research. For instance, certain derivatives have shown favorable in vitro activity compared to standard drugs in studies involving isolated rabbit heart preparations (Yan Wu et al., 2012).
  • Other similar compounds have demonstrated the ability to bind avidly to adenosine A1 and A2 receptors, which is significant for potential therapeutic applications in areas like depression and anxiety (R. Sarges et al., 1990).
  • Some derivatives of this compound have been investigated for their AMPA receptor antagonist properties, which are significant in neuropharmacology, especially for conditions such as epilepsy (D. Catarzi et al., 2004).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQLAPNSBOBRBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

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